

# "Selina-4(14),7(11)-dien-8-one" CAS number and chemical structure

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## Compound of Interest

Compound Name: *Selina-4(14),7(11)-dien-8-one*

Cat. No.: *B15592399*

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## An In-depth Technical Guide to Selina-4(14),7(11)-dien-8-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Selina-4(14),7(11)-dien-8-one** is a sesquiterpenoid of significant interest, primarily isolated from medicinal plants such as *Atractylodes macrocephala* and *Curcuma zedoaria*. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the experimental protocols relevant to its study. The primary reported biological activity of this compound is its inhibitory effect on melanogenesis, suggesting its potential as a skin-lightening agent. This document outlines the known information regarding its mechanism of action and provides detailed methodologies for its isolation and bio-evaluation.

### Chemical Identity and Structure

**Selina-4(14),7(11)-dien-8-one** is a bicyclic sesquiterpene with a molecular formula of  $C_{15}H_{22}O$ .<sup>[1]</sup>

Identifier	Value
IUPAC Name	(4aR,5R)-4a,5-dimethyl-3-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Synonyms	Selina-4(15),7(11)-dien-8-one
CAS Number	54707-47-0[2]
Molecular Formula	C15H22O[1]
Molecular Weight	218.33 g/mol [1]

Chemical Structure:

 Chemical structure of Selina-4(14),7(11)-dien-8-one

**Figure 1.** Chemical structure of **Selina-4(14),7(11)-dien-8-one**.

## Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for **Selina-4(14),7(11)-dien-8-one** is not readily available in the public domain, this section will be updated as information becomes accessible. For structurally related eudesmane sesquiterpenoids, characterization is typically achieved through the following analytical methods:

- $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups, such as the carbonyl group.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

## Biological Activity and Quantitative Data

The most well-documented biological activity of **Selina-4(14),7(11)-dien-8-one** is its inhibitory effect on melanogenesis. Research has shown that it can reduce melanin synthesis in melan-a cells without significant cytotoxicity. The mechanism for this is attributed to the downregulation of key melanogenic enzymes.

Note: Specific quantitative data, such as IC50 values, from primary literature are not available in the accessed abstracts. The tables below summarize the qualitative findings.

Table 1: Summary of Effects on Melanogenesis

Parameter	Cell Line	Observed Effect	Reference
Melanin Synthesis	melan-a cells	Dramatic reduction	Huh et al., 2009
Cytotoxicity	melan-a cells	No apparent cytotoxicity	Huh et al., 2009

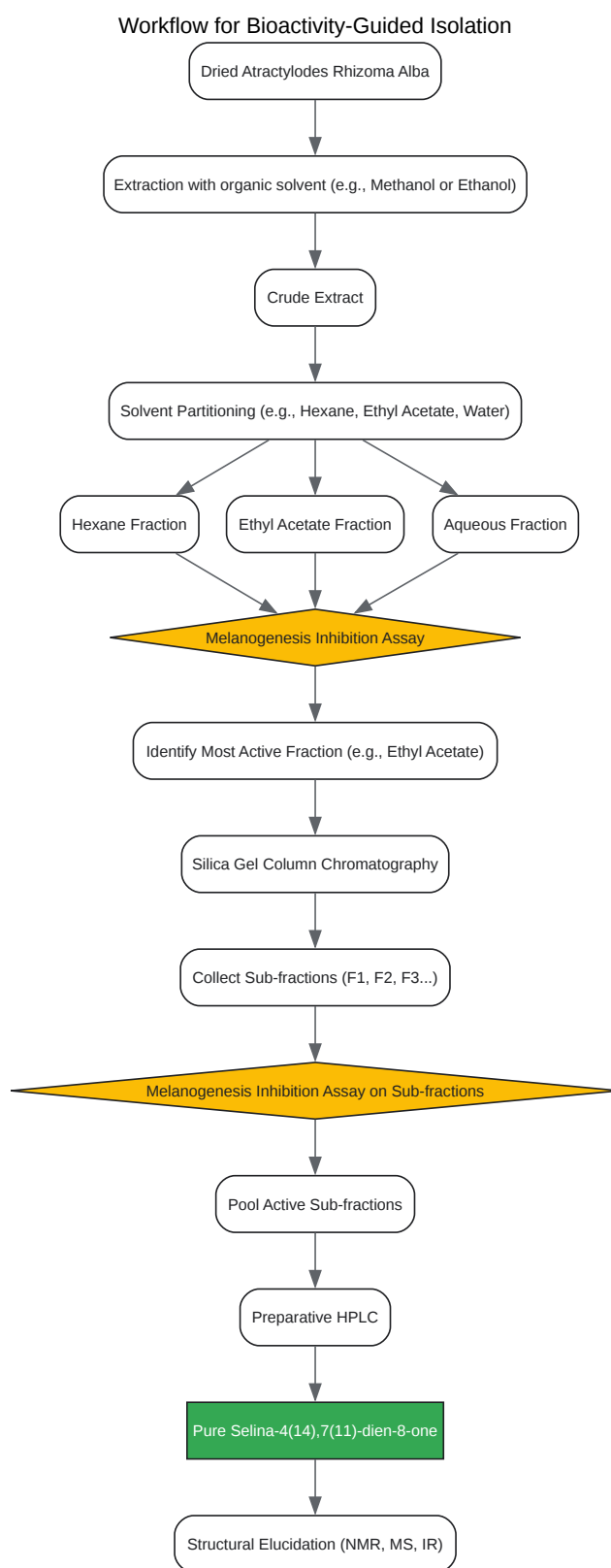
Table 2: Effects on Melanogenic Enzyme Activity and Expression

Target Enzyme	Assay Type	Observed Effect	Reference
Tyrosinase	Cell-free activity assay	No direct inhibition	Huh et al., 2009
Tyrosinase	Cellular activity assay	Decreased activity	Huh et al., 2009
Tyrosinase	Protein expression	Reduced expression	Huh et al., 2009
TRP-1	Protein expression	Reduced expression	Huh et al., 2009
TRP-2	Protein expression	Reduced expression	Huh et al., 2009

## Experimental Protocols

### Bioactivity-Guided Isolation from *Atractylodes Rhizoma Alba*

A general protocol for the isolation of **Selina-4(14),7(11)-dien-8-one** from *Atractylodes Rhizoma Alba* using bioactivity-guided fractionation is outlined below. The guiding bioassay would be an in vitro melanogenesis inhibition assay.



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**Caption:** Workflow for the bioactivity-guided isolation of **Selina-4(14),7(11)-dien-8-one**.

## Melanin Content Assay in Melan-a Cells

- **Cell Culture:** Culture melan-a cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 200 nM phorbol 12-myristate 13-acetate (PMA) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Treatment:** Seed cells in a 6-well plate. After 24 hours, treat the cells with varying concentrations of **Selina-4(14),7(11)-dien-8-one** for a specified period (e.g., 72 hours).
- **Cell Lysis:** Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO.
- **Measurement:** Incubate the lysate at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the supernatant at 405 nm using a microplate reader.
- **Normalization:** Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay. Normalize the melanin content to the total protein concentration.

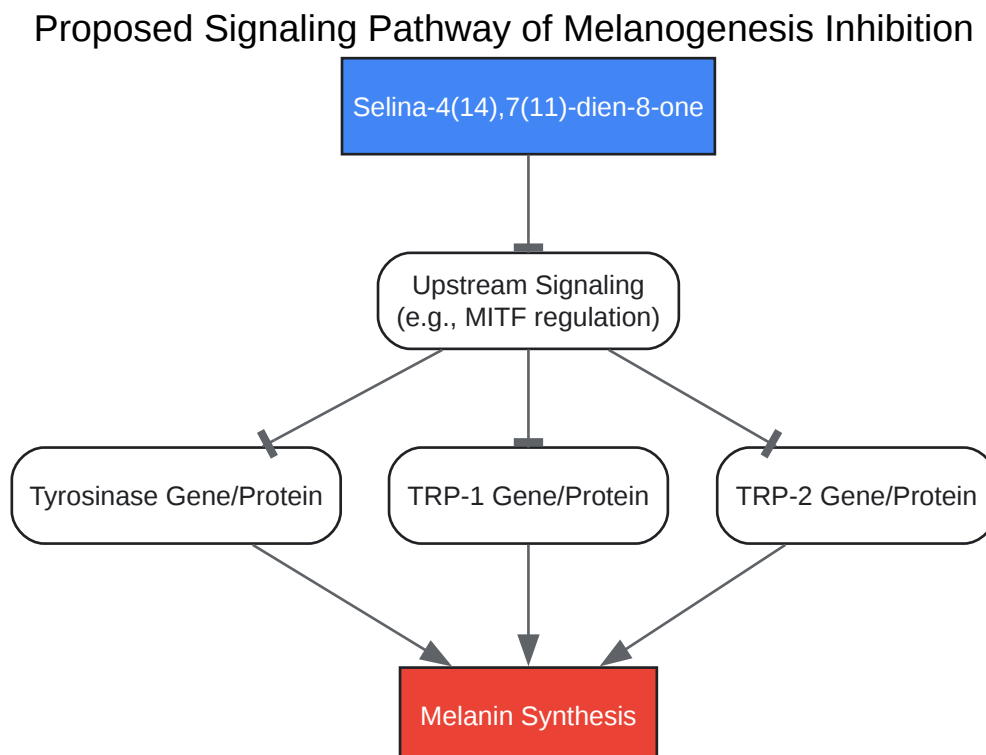
## Western Blot Analysis for Melanogenic Enzymes

- **Cell Culture and Treatment:** Culture and treat melan-a cells with **Selina-4(14),7(11)-dien-8-one** as described for the melanin content assay.
- **Protein Extraction:** Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

- Incubate the membrane with primary antibodies against tyrosinase, TRP-1, TRP-2, and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

## Signaling Pathway

The inhibitory effect of **Selina-4(14),7(11)-dien-8-one** on melanogenesis is mediated by the downregulation of key melanogenic enzymes. This suggests an upstream regulatory mechanism, potentially involving the microphthalmia-associated transcription factor (MITF), which is a master regulator of these enzymes.



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**Caption:** Proposed mechanism of melanogenesis inhibition by **Selina-4(14),7(11)-dien-8-one**.

## Conclusion

**Selina-4(14),7(11)-dien-8-one** is a promising natural product with demonstrated bioactivity against melanin production. Its mechanism of action, involving the downregulation of key melanogenic enzymes, makes it a candidate for further investigation in the fields of dermatology and cosmetology. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake further studies on this compound. Future research should focus on obtaining detailed spectroscopic data, elucidating the precise upstream signaling targets, and evaluating its efficacy and safety in more complex models.

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## References

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